(R)-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid is a complex organic compound identified by the CAS number 1206821-44-4. This compound is notable for its potential therapeutic applications, particularly in the realm of migraine treatment as a calcitonin gene-related peptide receptor antagonist. The structure of this compound features a spirocyclic framework, which is significant in medicinal chemistry due to its unique three-dimensional configuration that can influence biological activity.
The compound is synthesized and studied primarily in pharmaceutical research contexts, focusing on its pharmacokinetic and pharmacodynamic properties. It has been documented in various chemical databases and patent filings, indicating its relevance in drug development.
This compound falls under the category of spirocyclic compounds, which are characterized by having two or more rings that share a single atom. Specifically, it is classified as a calcitonin gene-related peptide receptor antagonist, which positions it as a candidate for migraine therapy.
The synthesis of (R)-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid involves several key steps:
The synthesis may utilize various reagents and catalysts to facilitate reactions such as nucleophilic substitutions and carbonyl additions. The optimization of reaction conditions is crucial for achieving high yields and purity.
The molecular formula for (R)-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid is C21H26F2N2O5.
Structural Features:
Key structural data includes:
(R)-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid can undergo several chemical reactions:
Common reagents involved in these reactions include:
The mechanism of action for (R)-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid primarily involves antagonism at the calcitonin gene-related peptide receptor. By blocking this receptor, the compound may prevent vasodilation and neurogenic inflammation associated with migraine attacks.
Research indicates that effective receptor binding correlates with specific structural features within the compound, emphasizing the importance of its spirocyclic configuration.
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents due to its lipophilic nature from the ethoxycarbonyl and difluorophenyl groups.
Key chemical properties include:
Relevant data from studies suggest that alterations in temperature and pH can significantly affect its stability and reactivity profiles.
(R)-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid is primarily investigated for its potential use in treating migraines through modulation of neuropeptide signaling pathways. Its unique structure allows for targeted interactions with receptors implicated in pain pathways, making it a valuable candidate in migraine therapy research.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4